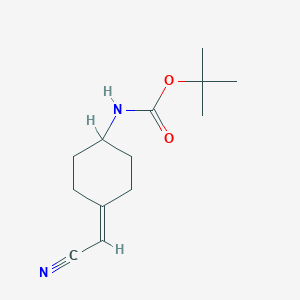

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

CAS No.:

Cat. No.: VC16508104

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16) |

| Standard InChI Key | MYAPFMANGNYCTB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with a cyanomethylene group (–CH₂–C≡N) and a carbamate functional group (–O–(C=O)–N–) linked to a tert-butyl moiety. The tert-butyl group enhances steric bulk, potentially influencing the compound’s metabolic stability and binding affinity to biological targets . The cyanomethylene group introduces electron-withdrawing characteristics, which may modulate reactivity in synthetic pathways or interactions with enzymatic active sites.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | Not explicitly disclosed |

| Solubility | Likely polar aprotic solvents |

| Stability | Hydrolysis-sensitive (carbamate) |

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous carbamates exhibit distinct signals:

-

¹H NMR: tert-butyl protons resonate as a singlet near δ 1.4 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.2–2.5 ppm .

-

¹³C NMR: The carbonyl carbon of the carbamate group typically appears near δ 155 ppm, with the nitrile carbon (C≡N) around δ 120 ppm .

Synthesis and Optimization Strategies

General Synthetic Pathway

The synthesis involves multi-step reactions, often starting with functionalization of the cyclohexane ring. A representative route includes:

-

Cyanomethylation: Introduction of the cyanomethylene group via nucleophilic addition or alkylation, using reagents like cyanomethyl bromide in polar aprotic solvents (e.g., N,N-dimethylformamide).

-

Carbamate Formation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cyanomethylation | Cyanomethyl bromide, DMF, 50°C | Solvent polarity, temperature control |

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, RT | Stoichiometry, base strength |

Industrial-Scale Challenges

Patent WO2019158550A1 highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity and byproduct formation . For tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate, optimizing solvent systems (e.g., switching from acetonitrile to dichloromethane) and minimizing triethylamine use could enhance yield and purity .

Biological Activities and Mechanistic Insights

Protease Inhibition

The compound’s carbamate group may act as a transition-state analog, inhibiting proteases like cathepsin K—a cysteine protease involved in bone resorption. By forming reversible covalent bonds with the enzyme’s active-site thiol group, it could impede osteoclast activity, suggesting applications in osteoporosis treatment.

Metabolic Stability

Rat metabolism studies of structurally related tert-butyl carbamates reveal rapid hydrolysis to carboxylic acid metabolites (e.g., fenozan acid) . This implies that tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate may undergo similar hepatic processing, necessitating prodrug strategies or formulation modifications to improve bioavailability .

Comparative Analysis with Structural Analogs

tert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate (CAS 227626-62-2)

This analog (C₁₄H₂₄N₂O₂, MW 252.4 g/mol) differs by a methylene spacer between the cyclohexyl and cyanomethyl groups. The added flexibility may alter binding kinetics but reduce metabolic stability compared to the conjugated cyanomethylene derivative.

Table 3: Structural and Functional Comparison

| Property | tert-Butyl (4-(Cyanomethylene)cyclohexyl)carbamate | tert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₄H₂₄N₂O₂ |

| Key Functional Group | Cyanomethylene (–CH₂–C≡N) | Cyanomethyl (–CH₂–CN) |

| Potential Bioactivity | Protease inhibition | Unknown |

Future Research Directions

-

Enzymatic Profiling: Comprehensive screening against serine/cysteine proteases to identify specific targets.

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

-

Synthetic Methodology: Developing catalytic, asymmetric routes to access enantiomerically pure variants for chiral target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume